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molecular formula C10H7NO2 B3125696 3-Cyanocinnamic acid CAS No. 32858-79-0

3-Cyanocinnamic acid

Cat. No. B3125696
M. Wt: 173.17 g/mol
InChI Key: WEYFZKRRQZYAJI-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04845110

Procedure details

A solution of 3-cyano-cinnamic acid (11.5 g) in water (200 ml) and 2M sodium hydroxide solution (35 ml) was hydrogenated at 60 psi over 10% palladium on charcoal for 1.5 hours. The catalyst was filtered off and the filtrate was acidified with 2M hydrochloric acid to precipitate the product as a white solid, m.p. 103° C.
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[CH:6]=[CH:7][C:8]([OH:10])=[O:9])#[N:2]>O.[OH-].[Na+].[Pd]>[C:1]([C:3]1[CH:4]=[C:5]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[CH:11]=[CH:12][CH:13]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC(=O)O)C=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
35 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
to precipitate the product as a white solid, m.p. 103° C.

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=C(C=CC1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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